CuAAC with Biotin-Alkyne Probes Identifies 22% More Putative O-GlcNAc Proteins Than SPAAC with DIBO-Alkyne
In a direct comparison of click chemistry methods for O-GlcNAc proteomics, the copper-catalyzed reaction (CuAAC) using a Biotin-Diazo-Alkyne probe identified 229 putative O-GlcNAc modified proteins. This was a 22% increase compared to the 188 proteins identified using the strain-promoted reaction (SPAAC) with a Biotin-DIBO-Alkyne probe under comparable conditions [1].
| Evidence Dimension | Number of Putative O-GlcNAc Proteins Identified |
|---|---|
| Target Compound Data | 229 proteins (using CuAAC with Biotin-Diazo-Alkyne) |
| Comparator Or Baseline | 188 proteins (using SPAAC with Biotin-DIBO-Alkyne) |
| Quantified Difference | +22% (41 more proteins) |
| Conditions | In vitro click chemistry conjugation to O-GlcNAc modified proteins from A549 cells, followed by streptavidin enrichment, SDS-PAGE separation, and mass spectrometry identification. |
Why This Matters
This data directly supports the selection of a CuAAC-based biotin-alkyne probe over a SPAAC-based one for achieving superior proteomic coverage and sensitivity in applications where copper's catalytic enhancement is permissible.
- [1] Kim, M. J., et al. (2016). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis, 37(11), 1431-1436. View Source
